(S)-1-(Benzofuran-2-yl)ethanol
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Overview
Description
(S)-1-(Benzofuran-2-yl)ethanol is a chiral compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(Benzofuran-2-yl)ethanol can be achieved through various methods. One common approach involves the reduction of benzofuranyl methyl ketone using chiral catalysts or biocatalysts. For instance, enzymes present in certain vegetables can catalyze the reduction of benzofuranyl methyl ketone to this compound . This biotransformation method is advantageous due to its selectivity and environmentally friendly nature.
Industrial Production Methods: Industrial production of this compound typically involves the use of chiral catalysts in large-scale chemical reactors. The process may include steps such as hydrogenation, purification, and crystallization to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions: (S)-1-(Benzofuran-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzofuranyl acetic acid derivatives.
Reduction: Reduction reactions can further modify the hydroxyl group to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products: The major products formed from these reactions include various benzofuran derivatives with modified functional groups, which can be further utilized in pharmaceutical synthesis and other applications.
Scientific Research Applications
(S)-1-(Benzofuran-2-yl)ethanol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Medicine: Due to its biological activities, this compound is investigated for potential therapeutic applications, including anti-tumor and anti-viral treatments.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(Benzofuran-2-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s anti-tumor effects are believed to involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.
Comparison with Similar Compounds
®-1-(Benzofuran-2-yl)ethanol: The enantiomer of (S)-1-(Benzofuran-2-yl)ethanol, which may exhibit different biological activities.
Benzofuranyl methyl ketone: A precursor in the synthesis of this compound.
Benzofuran: The parent compound, which serves as the core structure for various derivatives.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct biological activities compared to its enantiomer and other benzofuran derivatives
Properties
IUPAC Name |
(1S)-1-(1-benzofuran-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7,11H,1H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLFEKBHGKCUPA-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2O1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=CC=CC=C2O1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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